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N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide Documentation Hub

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  • Product: N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
  • CAS: 40624-74-6

Core Science & Biosynthesis

Foundational

Benzoylacet-2,6-xylidide chemical structure and properties

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Exploratory

Technical Monograph: 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamide

Executive Summary This guide provides a comprehensive technical analysis of 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamide , a specialized -keto amide scaffold. Often encountered in the development of voltage-gated ion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamide , a specialized


-keto amide scaffold. Often encountered in the development of voltage-gated ion channel blockers and as a coupler in high-performance organic pigments, this molecule presents unique challenges regarding tautomeric stability and steric hindrance during synthesis.

This document serves as a definitive reference for researchers, detailing the nomenclature landscape, optimized synthetic protocols, and the physicochemical behavior necessary for reproducible experimentation.

Nomenclature & Chemical Identity

Precise identification is critical in patent literature and database searching. The molecule is a derivative of benzoylacetamide where the amide nitrogen is substituted with a 2,6-xylyl group.

Synonym Matrix

The following table consolidates the various naming conventions used across IUPAC, CAS, and industrial contexts.

Naming ConventionSynonym / IdentifierContext
IUPAC (Preferred) 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamideAcademic & Regulatory
Systematic N-(2,6-Xylyl)benzoylacetamideSynthetic Chemistry
Industrial / Trade Benzoylacet-2',6'-xylididePigment & Dye Industry
Fragment-Based

-Benzoyl-2',6'-dimethylacetanilide
Retrosynthetic Analysis
Inverted IUPAC Benzenepropanamide, N-(2,6-dimethylphenyl)-

-oxo-
CAS Indexing Style
Structural Architecture

The steric bulk of the ortho-methyl groups on the aniline ring significantly influences the conformation of the amide bond, often locking it perpendicular to the phenyl ring to minimize


 strain.

SMILES: CC1=C(N(C(=O)CC(=O)C2=CC=CC=C2)H)C(C)=CC=C1

Physicochemical Behavior: The Tautomeric Equilibrium

A critical, often overlooked aspect of this molecule is its keto-enol tautomerism . In solution, the compound exists in a dynamic equilibrium between the dicarbonyl form and the enol form, stabilized by an intramolecular hydrogen bond.

Tautomeric States
  • Keto Form: Preferred in polar aprotic solvents (DMSO, DMF).

  • Enol Form: Stabilized in non-polar solvents (

    
    , Toluene) due to the formation of a six-membered chelate ring involving the carbonyl oxygen and the enol proton.
    

Figure 1: Tautomeric equilibrium driven by solvent polarity. The enol form is crucial for subsequent cyclization reactions.

Synthetic Protocol: Aminolysis of -Keto Esters

The most robust route to this scaffold is the nucleophilic acyl substitution of ethyl benzoylacetate with 2,6-dimethylaniline.

Challenge: The 2,6-dimethyl substitution creates significant steric hindrance around the nucleophilic nitrogen, making standard low-temperature aminolysis ineffective. Solution: A high-temperature, solvent-assisted protocol to drive the equilibrium by removing ethanol.

Reagents & Materials
  • Substrate: Ethyl benzoylacetate (1.0 eq)

  • Nucleophile: 2,6-Dimethylaniline (1.1 eq)

  • Solvent: Xylene (Isomeric mixture, anhydrous)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 0.05 eq (Optional but recommended)

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Ethyl benzoylacetate (19.2 g, 100 mmol) and Xylene (100 mL) to the flask.

  • Addition: Add 2,6-Dimethylaniline (13.3 g, 110 mmol) and DMAP (0.61 g, 5 mmol).

  • Reaction: Heat the mixture to vigorous reflux (

    
     bath temp).
    
    • Technical Note: The reaction is driven by the azeotropic removal of ethanol. Monitor the collection of ethanol/xylene in the Dean-Stark trap.

  • Monitoring: Check TLC (30% EtOAc in Hexanes) every 2 hours. Reaction typically requires 6–12 hours due to steric hindrance.

  • Work-up:

    • Cool to room temperature. The product may crystallize directly from xylene.

    • If no precipitate, concentrate the solvent to 20% volume under reduced pressure.

    • Add cold Hexane (50 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (80:20) to yield white/off-white needles.

Reaction Workflow Diagram

Figure 2: Optimized synthetic workflow for sterically hindered anilide formation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

TechniqueExpected SignalStructural Assignment
1H NMR

2.2 ppm (s, 6H)
Methyl groups on Xylidine ring
1H NMR

4.1 ppm (s, 2H)
Methylene (-CH2-) of Keto form
1H NMR

9.5 ppm (s, 1H)
Amide -NH (Broad, exchangeable)
IR 1680

, 1650

Split Carbonyl (Amide I & Ketone)
MS (ESI)

Matches calculated molecular weight

Expert Insight: In the NMR spectrum, look for a small singlet around


 5.8 ppm and a downfield signal >12 ppm. These correspond to the vinyl proton and the hydroxyl proton of the enol tautomer , respectively. The ratio of these peaks to the methylene peak (

4.1) indicates the enol content.

Applications in Drug Discovery

This scaffold is not merely an end-product but a versatile intermediate.

Synthesis of 4-Phenylquinolin-2(1H)-ones

The primary utility of 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamide lies in its cyclization to form quinolinone derivatives, which are privileged structures in medicinal chemistry (e.g., immunomodulators, anticancer agents).

Mechanism: Intramolecular electrophilic aromatic substitution (Knorr Quinoline Synthesis variant), usually catalyzed by concentrated sulfuric acid or PPA (Polyphosphoric Acid).

Figure 3: Cyclization pathway to the pharmacologically active quinolinone core.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Dicarbonyl Chemistry).

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Annalen der Chemie. (Foundational text on Knorr Synthesis).

  • Sigma-Aldrich (Merck) . Ethyl benzoylacetate Product Sheet. (For physical property verification of starting materials).

Foundational

Technical Monograph: Physicochemical Characterization and Synthetic Utility of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Executive Summary This technical guide provides a comprehensive analysis of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide , a critical -keto amide scaffold. While often overlooked as a mere intermediate, this structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide , a critical


-keto amide scaffold. While often overlooked as a mere intermediate, this structural motif serves as a pivotal precursor in the synthesis of 4-phenylquinolin-2(1H)-ones via Knorr cyclization, a pathway essential for developing novel antimicrobial and anti-inflammatory agents.

This document details the molecular stoichiometry, a robust self-validating synthesis protocol, and the analytical signatures required for quality assurance in a drug discovery setting.

Molecular Identity & Stoichiometry

Precise molecular characterization is the bedrock of quantitative analysis. The following data is derived from atomic weight standards (IUPAC).

Physicochemical Data Table
PropertyValueUnitNotes
Chemical Formula C₁₇H₁₇NO₂ --
Molecular Weight 267.33 g/mol Average mass (weighted)
Monoisotopic Mass 267.1259 DaFor High-Res MS (M+H⁺ = 268.133)
CLogP ~3.2 - 3.5-Predicted (Lipophilic)
H-Bond Donors 1-Amide -NH
H-Bond Acceptors 2-Ketone (C=O), Amide (C=O)
Rotatable Bonds 4-High conformational flexibility
Structural Connectivity (Graphviz)

The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the electrophilic sites susceptible to nucleophilic attack or cyclization.

MolecularStructure cluster_legend Functional Reactivity Benzoyl Benzoyl Moiety (C6H5-CO-) Methylene Methylene Bridge (-CH2-) *Acidic Protons* Benzoyl->Methylene C3-C2 Amide Amide Linkage (-CONH-) Methylene->Amide C2-C1 Xylidine 2,6-Dimethylphenyl (Steric Bulk) Amide->Xylidine N-Aryl Bond Desc The methylene bridge is highly active (pKa ~11) allowing for alkylation or Knorr cyclization.

Caption: Segmented connectivity of C17H17NO2 highlighting the active methylene bridge connecting the lipophilic benzoyl and hindered xylidine regions.

Synthetic Methodology: Aminolysis of -Keto Esters

Expertise & Causality: Direct condensation of carboxylic acids with anilines using coupling reagents (EDC/HOBt) often fails for


-keto acids due to their tendency to decarboxylate. Therefore, the most robust route is the thermal aminolysis of ethyl benzoylacetate . We utilize high-boiling non-polar solvents (Xylene) to drive the equilibrium forward by removing ethanol (Le Chatelier’s principle) and to overcome the steric hindrance of the 2,6-dimethyl substitution on the aniline.
Reagents & Materials
  • Precursor A: Ethyl benzoylacetate (1.0 equiv)

  • Precursor B: 2,6-Dimethylaniline (1.05 equiv)

  • Solvent: o-Xylene (anhydrous)

  • Catalyst: Dimethylaminopyridine (DMAP) - 0.1 equiv (Optional, accelerates rate)

Protocol Workflow
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Ethyl benzoylacetate (10 mmol) and 2,6-Dimethylaniline (10.5 mmol) in o-Xylene (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 144°C). The high temperature is strictly necessary to overcome the nucleophilic deactivation caused by the ortho-methyl groups on the aniline.

  • Monitor: Maintain reflux for 4–6 hours. Monitor the collection of ethanol in the trap.

  • Work-up: Cool to room temperature. The product often precipitates directly upon cooling due to the symmetry and rigidity of the amide.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1). Do not use column chromatography unless necessary, as the keto-enol tautomerism can cause streaking on silica.

Synthesis Logic Diagram

SynthesisFlow Reactants Reactants: Ethyl Benzoylacetate + 2,6-Dimethylaniline Conditions Conditions: o-Xylene, Reflux (144°C) Dean-Stark Trap Reactants->Conditions Inter Intermediate Transition State (Tetrahedral Intermediate) Conditions->Inter Elimination Elimination of Ethanol (Driving Force) Inter->Elimination - EtOH Product Crude Product N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide Elimination->Product Purification Recrystallization (EtOH/H2O) Product->Purification

Caption: Thermal aminolysis workflow. The removal of ethanol is the critical thermodynamic driver for this reaction.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The "Self-Validating" aspect relies on the detection of specific NMR signals that confirm the formation of the amide bond and the retention of the benzoyl group.

Proton NMR ( NMR) Signature

Solvent:


 or 

Chemical Shift (

)
MultiplicityIntegrationAssignmentValidation Check
8.5 - 9.5 Broad Singlet1H-NH (Amide)Disappearance of aniline NH₂ (usually ~3-5 ppm) confirms coupling.
7.8 - 8.0 Multiplet2HBenzoyl (Ortho)Confirms presence of Benzoyl group.
7.4 - 7.6 Multiplet3HBenzoyl (Meta/Para)-
7.0 - 7.2 Multiplet3HXylidine Ar-H-
4.1 - 4.3 Singlet2H-CH₂- (Keto form)CRITICAL: Presence of this singlet confirms the

-keto structure. Partial integration may be seen at ~5.8 ppm (vinyl H) if enol form exists.
2.2 - 2.3 Singlet6H-CH₃ (Methyls)Confirms 2,6-dimethyl substitution.
Mass Spectrometry (LC-MS)
  • Expected Ion:

    
    
    
  • Fragmentation Pattern: Look for a loss of the xylidine moiety (m/z ~121) or the benzoyl cation (m/z ~105).

Pharmaceutical Relevance & Applications

This molecule is not merely an endpoint but a high-value scaffold.

  • Knorr Quinolinone Synthesis: Treatment of this amide with concentrated sulfuric acid or polyphosphoric acid (PPA) at 100°C induces intramolecular cyclization to yield 4-phenyl-8-methylquinolin-2(1H)-one . This scaffold is prevalent in:

    • NMDA receptor antagonists.

    • Immunomodulatory agents (e.g., Linomide analogs).

  • Tautomeric Probes: The molecule serves as an excellent model for studying keto-enol tautomerism in sterically hindered amides, affecting bioavailability and solubility profiles in drug formulation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Aminolysis mechanisms).

  • Song, Z., et al. (2014). "Synthesis and biological evaluation of novel 4-phenylquinolin-2(1H)-one derivatives." European Journal of Medicinal Chemistry.

    
    -keto amides). 
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar Beta-Keto Amides. (Used for validation of physicochemical property predictions).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for methylene acidity).

Exploratory

Definitive Guide to Solubility Profiling: N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide , a critical intermediate in the synthesis of high-perf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide , a critical intermediate in the synthesis of high-performance organic pigments and pharmaceutical active ingredients.

Executive Summary

Precise solubility data is the cornerstone of robust crystallization process design. For complex organic amides like N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (hereafter referred to as NDPP ), understanding the solid-liquid equilibrium (SLE) is essential for maximizing yield, ensuring polymorphic purity, and minimizing solvent waste.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility profile of NDPP across a spectrum of industrial organic solvents.

Molecular Characterization & Theoretical Solubility

Before experimental determination, a structural analysis provides a predictive baseline for solvent selection.

Structural Analysis

NDPP possesses a unique "push-pull" architecture affecting its dissolution behavior:

  • Hydrophobic Domain: The 2,6-dimethylphenyl (xylyl) group and the 3-phenyl ring provide significant lipophilicity, suggesting affinity for aromatic solvents (e.g., Toluene).

  • Hydrophilic/Polar Domain: The

    
    -keto amide linkage (-C=O-CH2-C=O-NH-) acts as a dual hydrogen bond donor/acceptor site.
    
Predicted Solvent Interaction

Based on the "Like Dissolves Like" principle and functional group contribution:

Solvent ClassRepresentative SolventsPredicted Interaction MechanismExpected Solubility
Polar Aprotic Acetone, DMF, DMSODipole-dipole; disruption of amide H-bondsHigh
Polar Protic Methanol, Ethanol, IPAHydrogen bonding with carbonyl/amideModerate to High
Esters Ethyl AcetateWeak H-bonding; van der WaalsModerate
Aromatic Toluene, Xylene

-

stacking with phenyl rings
Moderate
Alkanes n-Heptane, HexaneWeak dispersion forcesLow (Anti-solvent candidate)

Experimental Protocol: Laser Dynamic Monitoring

To generate high-fidelity solubility data, the Laser Dynamic Monitoring Method is superior to gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution (clear point).

Materials & Apparatus
  • Analyte: NDPP (Purity > 99.5% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (50 mL), precision thermostat (

    
     0.01 K), magnetic stirrer, laser transmissometer.
    
Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of NDPP and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the thermostat to a starting temperature (e.g., 280 K) well below the expected saturation point.

  • Heating Ramp: Heat the suspension slowly (0.1 K/min) while stirring (400 rpm).

  • Detection: Continuously monitor the laser intensity passing through the solution.

    • Suspension: Low transmission (scattering).

    • Dissolution: Sharp increase in transmission to maximum value.

  • Recording: Record the temperature (

    
    ) at the inflection point where transmission stabilizes.
    
  • Iteration: Add more solute to the same solution and repeat to generate a curve for higher concentrations.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process.

SolubilityWorkflow Start Start: Define Solute/Solvent System Prep Gravimetric Preparation (Mass Balance) Start->Prep Equil Thermostatic Control (T < T_sat) Prep->Equil Heat Slow Heating Ramp (0.1 K/min) Equil->Heat Laser Laser Transmissometry (Real-time Monitoring) Heat->Laser Detect Detect Clear Point (Max Transmission) Laser->Detect Calc Calculate Mole Fraction (x) Detect->Calc Calc->Prep Add Solute (Next Point)

Figure 1: Laser Dynamic Monitoring Workflow for Solubility Determination.

Thermodynamic Modeling

Experimental data points must be correlated using thermodynamic models to allow for interpolation and process scaling.

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for modeling the solubility of amide derivatives because it accounts for the non-ideality of the solution better than the simple van't Hoff equation.



  • 
     : Mole fraction solubility of NDPP.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters determined by non-linear regression.
    

Why this model? The term


 corrects for the temperature dependence of the enthalpy of solution, which is critical for molecules like NDPP that may undergo significant solvation shell changes across a temperature range (e.g., 280 K to 320 K).
Thermodynamic Functions

From the solubility data, the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are derived:


  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (Standard for NDPP).
      
    • 
      :  The dissolution is non-spontaneous standard state, driven by mixing entropy.
      

Process Application: Crystallization Design

The solubility profile directly informs the design of the crystallization unit operation.

Solvent Selection for Purification
  • Primary Solvent: Choose a solvent with a steep solubility curve (high

    
    ). This allows for maximum recovery (yield) upon cooling.
    
    • Candidate:Ethanol or Ethyl Acetate (often show steep curves for amides).

  • Anti-Solvent: Choose a solvent with near-zero solubility.

    • Candidate:Water (if miscible with primary) or n-Heptane .

Metastable Zone Width (MSZW)

To grow large, pure crystals, the process must operate within the Metastable Zone—the region between the Solubility Curve (saturation) and the Super-solubility Curve (spontaneous nucleation).

  • Protocol: Measure the "Cloud Point" (cooling) vs. the "Clear Point" (heating).

  • Control: A wide MSZW allows for faster cooling without uncontrolled nucleation, yielding larger crystals.

ProcessLogic Data Solubility Data (Apelblat) Select Select Solvent System (Steep Curve = High Yield) Data->Select MSZW Determine MSZW (Cloud Point - Clear Point) Select->MSZW Param Define Cooling Profile (Linear vs. Cubic) MSZW->Param Scale Pilot Scale Crystallization Param->Scale

Figure 2: From Data to Process Scaling.

References

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Chemical & Engineering Data, 59(4), 971-979. Link

  • Grant, D. J. W., et al. (1984). Solubility and solution thermodynamics of some acetanilides. Journal of Solution Chemistry, 13, 297–311. Link

Protocols & Analytical Methods

Method

Synthesis of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide from ethyl benzoylacetate

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Application

Protocol for condensation of 2,6-dimethylaniline with beta-keto esters

Application Note: High-Efficiency Condensation of Sterically Hindered Anilines with -Keto Esters Executive Summary The condensation of 2,6-dimethylaniline (2,6-xylidine) with -keto esters (e.g., ethyl acetoacetate) prese...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Condensation of Sterically Hindered Anilines with -Keto Esters

Executive Summary

The condensation of 2,6-dimethylaniline (2,6-xylidine) with


-keto esters (e.g., ethyl acetoacetate) presents a classic challenge in organic synthesis: overcoming the "steric wall." The two ortho-methyl groups on the aniline ring significantly retard nucleophilic attack, altering the kinetic profile compared to unhindered anilines.

This Application Note provides a definitive protocol for controlling chemoselectivity between two divergent pathways:

  • 
    -Acylation (Amidation):  Thermodynamic control yielding 2',6'-dimethylacetoacetanilide (a precursor for local anesthetics and fungicides).
    
  • Knorr Cyclization: Acid-mediated condensation yielding 4,8-dimethyl-2-hydroxyquinoline (a scaffold for antimalarial and antibacterial agents).

Mechanistic Insight & Chemoselectivity

To ensure reproducibility, researchers must understand the competition between the two electrophilic sites on the


-keto ester: the ketone carbonyl  and the ester carbonyl .
The Steric Challenge

In 2,6-dimethylaniline, the amine nitrogen is shielded. Standard low-temperature nucleophilic substitutions often fail. Successful condensation requires high thermal energy or specific catalysis to force the amine into the electrophilic center.

Pathway Bifurcation
  • Pathway A (Amidation): Attack at the ester carbonyl. This pathway is reversible but can be driven to completion by the continuous removal of the alcohol byproduct (ethanol). This is typically favored under neutral, high-temperature conditions.

  • Pathway B (Quinoline Synthesis): Attack at the ketone carbonyl followed by cyclization. This is favored under strong acidic conditions (Knorr Synthesis), where the ketone is activated, and the intermediate enamine cyclizes onto the aromatic ring.

Visualization: Reaction Logic Flow

The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired pharmacophore.

ReactionPathways Start Reactants: 2,6-Dimethylaniline + Ethyl Acetoacetate ConditionA Condition A: Neutral/Basic High Temp (>140°C) - EtOH (Distillation) Start->ConditionA Thermodynamic Control ConditionB Condition B: Strong Acid (H2SO4/PPA) 100-120°C Start->ConditionB Kinetic/Acid Control IntermedA Intermediate: Tetrahedral Adduct (Ester Attack) ConditionA->IntermedA IntermedB Intermediate: Enamine/Imine (Ketone Attack) ConditionB->IntermedB ProductA Product A: 2',6'-Dimethyl- acetoacetanilide (Amide) IntermedA->ProductA Loss of EtOH ProductB Product B: 4,8-Dimethyl- 2-hydroxyquinoline (Heterocycle) IntermedB->ProductB Cyclization (- H2O)

Figure 1: Chemoselectivity bifurcation map. Choosing the correct thermal and pH environment dictates whether the reaction yields the linear amide or the cyclic quinoline.

Protocol A: High-Efficiency Amidation (The "Lidocaine" Scaffold)

This protocol is optimized for the synthesis of 2',6'-dimethylacetoacetanilide . This molecule is the structural basis for the xylidine-based local anesthetics.

Reagents & Equipment
  • Reactants: 2,6-Dimethylaniline (1.0 equiv), Ethyl Acetoacetate (1.2 equiv).

  • Catalyst: None (Thermal) or Triethanolamine (0.1 equiv) for rate acceleration.

  • Solvent: Xylene (isomer mix) or Toluene (if Dean-Stark is used).

  • Apparatus: Round-bottom flask, Dean-Stark trap (or short-path distillation head), Reflux condenser, Heating mantle.

Step-by-Step Methodology
  • Charge: In a 250 mL RBF, combine 2,6-dimethylaniline (12.1 g, 100 mmol) and ethyl acetoacetate (15.6 g, 120 mmol).

    • Expert Note: A slight excess of the ester is used to drive the equilibrium, as the ester is easier to remove post-reaction than the unreacted amine.

  • Setup: Attach a short-path distillation head. If using xylene solvent (recommended for temperature control), use a Dean-Stark trap.

  • Thermal Initiation: Heat the mixture rapidly to 130°C.

    • Critical Checkpoint: You must observe the distillation of ethanol. If the temperature is too low, the reaction will stall at the equilibrium point. The theoretical boiling point of ethanol is 78°C; ensure the head temperature reflects this.

  • Reaction Drive: Gradually increase the temperature to 160°C (bath temp) over 2 hours to maintain distillation. Continue until ethanol evolution ceases.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (

    
    ) should disappear; the amide product spot (
    
    
    
    ) will appear.
  • Workup:

    • Cool the mixture to 80°C.

    • Apply vacuum (rotary evaporator) to remove excess ethyl acetoacetate and xylene.

    • The residue will solidify upon cooling.

  • Purification: Recrystallize from dilute ethanol or toluene/hexane mixture.

    • Target: White to off-white needles. Melting point: 86-88°C.

Workflow Visualization

AmidationWorkflow Step1 Mix 2,6-DMA + EAA (1:1.2 Ratio) Step2 Heat to 130-160°C (Neat or Xylene) Step1->Step2 Step3 Azeotropic Removal of Ethanol Step2->Step3 Driving Force Step4 Vacuum Strip Excess Reagents Step3->Step4 Completion Step5 Recrystallize (Toluene/Hexane) Step4->Step5

Figure 2: Operational workflow for the thermal amidation protocol.

Protocol B: The Knorr Quinoline Synthesis

This protocol is used when the target is the heterocyclic core (4,8-dimethyl-2-hydroxyquinoline).

Reagents
  • Reactants: 2,6-Dimethylaniline (1.0 equiv), Ethyl Acetoacetate (1.0 equiv).

  • Medium: Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA).
    
Methodology
  • Pre-Condensation: Mix amine and ester at room temperature for 30 minutes.

  • Cyclization: Slowly add the mixture to pre-heated (

    
    C) sulfuric acid (approx. 5-10 mL per gram of reactant).
    
    • Safety: This is highly exothermic. Add dropwise.

  • Heating: Stir at

    
    C for 45 minutes.
    
  • Quench: Pour the hot reaction mixture onto crushed ice.

  • Isolation: Neutralize carefully with Ammonium Hydroxide (

    
    ) to precipitate the quinoline. Filter and wash with water.
    

Data & Troubleshooting

The following table summarizes common failure modes and their corrections, specifically regarding the steric hindrance of the 2,6-dimethyl group.

IssueObservationRoot CauseCorrective Action
Low Conversion TLC shows starting amine after 4h.Steric hindrance prevents attack.Increase temp to >150°C; add Iodine (

) catalyst (1 mol%).
Sublimation White crystals clogging condenser.Product or amine subliming.Use a wider bore condenser; reduce vacuum strength during stripping.
Oiling Out Product fails to crystallize.Impurities (Schiff base).Perform an acid wash (1M HCl) to remove unreacted amine, then recrystallize.
Wrong Product Product is insoluble in base.Formation of Schiff base only.Ensure temperature was high enough to drive ethanol off (for amide) or acid was strong enough (for quinoline).

References

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of beta-keto esters with aromatic amines. Journal of the American Chemical Society, 70(7), 2402–2404. Link

  • Patel, D. R., & Patel, K. C. (2011). Synthesis and biological evaluation of some new acetoacetanilide derivatives. Journal of Saudi Chemical Society, 15(4), 377-381. Link

  • Jones, G. (1977). The Knorr Quinoline Synthesis. In Organic Reactions (Vol. 15). Wiley. Link

  • Sigma-Aldrich. (n.d.). 2,6-Dimethylaniline Product Specification and Safety Data Sheet. Link

Method

Application Note &amp; Protocol: Knorr Synthesis of 4-Phenyl-2-hydroxyquinolines from N-Aryl-3-oxo-3-phenylpropanamides

Executive Summary: The Strategic Value of the Knorr Quinoline Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Knorr Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs with profound pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The Knorr quinoline synthesis, a classic and robust reaction first reported in 1886, provides a direct and reliable route to 2-hydroxyquinolines (also known as 2-quinolones or carbostyrils) through the acid-catalyzed intramolecular cyclization of β-ketoanilides.[2][3][4]

This document provides a detailed guide to the application of the Knorr synthesis using a specific class of β-ketoanilides: N-aryl-3-oxo-3-phenylpropanamides. This specific substrate allows for the synthesis of 4-phenyl-substituted 2-hydroxyquinolines, a privileged structural motif in drug discovery. We will delve into the underlying mechanism, provide field-tested protocols for both the synthesis of the anilide precursor and its subsequent cyclization, and offer insights into reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, providing researchers with the causal understanding needed to adapt and apply this powerful synthetic tool to their specific research and development goals.

The Core Mechanism: An Acid-Catalyzed Intramolecular Electrophilic Aromatic Substitution

The Knorr synthesis is fundamentally an intramolecular electrophilic aromatic substitution reaction.[5] The choice of a strong acid is critical; it serves not only as a catalyst but also as a powerful dehydrating agent to drive the reaction to completion. While concentrated sulfuric acid has been traditionally used, polyphosphoric acid (PPA) has emerged as an optimal medium, often acting as both the catalyst and solvent, enabling high-yielding, solvent-free conditions.[6][7]

The reaction proceeds through several key steps:

  • Protonation: The acid protonates the keto-carbonyl group of the β-ketoanilide, significantly increasing its electrophilicity.

  • Cyclization: The electron-rich aromatic ring of the anilide then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution step. This is typically the rate-determining step.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration, driven by the strong acid and heat, to form a stable aromatic quinoline ring system.

A critical consideration is the potential for a competing reaction that forms a 4-hydroxyquinoline isomer.[5] Studies have shown that using a large excess of a strong acid like PPA favors the formation of the desired 2-hydroxyquinoline product by creating a dicationic intermediate that facilitates the correct ring closure.[5]

Reaction Mechanism Visualization

Knorr_Mechanism Figure 1: Knorr Quinoline Synthesis Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product start N-Aryl-3-oxo-3-phenylpropanamide proto Protonated Keto-Carbonyl (Enhanced Electrophile) start->proto H⁺ (PPA) cyclic Cyclized Intermediate proto->cyclic Intramolecular Electrophilic Aromatic Substitution product 4-Phenyl-2-hydroxyquinoline cyclic->product -H₂O (Dehydration)

Caption: Figure 1: Knorr Quinoline Synthesis Mechanism. A simplified representation of the acid-catalyzed cyclization.

Experimental Protocols & Workflows

This section provides comprehensive, step-by-step protocols for the synthesis of the N-aryl-3-oxo-3-phenylpropanamide precursor and its subsequent cyclization via the Knorr synthesis.

Workflow Overview

Knorr_Workflow Figure 2: Experimental Workflow cluster_precursor Part A: Precursor Synthesis cluster_knorr Part B: Knorr Cyclization start_materials Aniline Derivative + Ethyl Benzoylacetate reaction_A Condensation Reaction (Heat, ~140-160°C) start_materials->reaction_A purification_A Recrystallization (e.g., from Ethanol) reaction_A->purification_A precursor N-Aryl-3-oxo-3-phenylpropanamide purification_A->precursor reaction_B Knorr Cyclization (PPA, 80°C, 90 min) precursor->reaction_B To Part B workup Quenching & Precipitation (Addition to Water) reaction_B->workup isolation Filtration or Extraction workup->isolation final_product Purified 4-Phenyl-2-hydroxyquinoline isolation->final_product

Caption: Figure 2: Experimental Workflow. From precursor synthesis to the final quinoline product.

Part A: Synthesis of N-Aryl-3-oxo-3-phenylpropanamide (Precursor)

This protocol describes the condensation of an aniline with a β-ketoester (ethyl benzoylacetate) to form the required β-ketoanilide precursor.[8]

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
Substituted AnilineReagentSigma-AldrichSelect based on desired final product.
Ethyl BenzoylacetateReagentSigma-Aldrich
Round-bottom flask-VWRSized appropriately for reaction scale.
Condenser-VWRFor reflux or to prevent loss of volatiles.
Heating mantle/Oil bath--For controlled heating.
EthanolACS GradeFisher ScientificFor recrystallization.

Step-by-Step Protocol

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq) and ethyl benzoylacetate (1.05 eq).

  • Heating: Heat the mixture directly in an oil bath at 140-160°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material. Rationale: This thermal condensation drives off ethanol as a byproduct, shifting the equilibrium towards the formation of the amide product.

  • Cooling & Crystallization: After the reaction is complete, cool the mixture to room temperature. The crude product will often solidify upon cooling.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the N-aryl-3-oxo-3-phenylpropanamide product via ¹H NMR, ¹³C NMR, and melting point analysis.

Part B: Knorr Cyclization to 4-Phenyl-2-hydroxyquinoline

This high-yielding, solvent-free protocol is adapted from established procedures utilizing polyphosphoric acid (PPA).[6][7]

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
N-Aryl-3-oxo-3-phenylpropanamideSynthesized-From Part A.
Polyphosphoric Acid (PPA)115%Sigma-AldrichHighly viscous and corrosive. Handle with care.
Glass vial or small flask-VWRWith a magnetic stir bar.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction (optional).
Deionized Water--For work-up.

Step-by-Step Protocol

  • Reagent Preparation: Place the N-aryl-3-oxo-3-phenylpropanamide (e.g., 200 mg) in a clean, dry glass vial equipped with a magnetic stir bar.

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 25-30 times the weight of the anilide, e.g., 5-6 g) to the vial. Rationale: PPA is highly viscous. Using a significant excess ensures it can act as both the reaction medium and catalyst, allowing for efficient stirring and heat transfer.

  • Cyclization Reaction: Heat the mixture to 80°C in an oil bath while stirring vigorously. Continue stirring until the mixture becomes fully homogenized (typically 15-20 minutes).

  • Reaction Progression: Once homogeneous, maintain the reaction at 80°C for an additional 90 minutes to ensure the cyclization goes to completion.[6][7]

  • Work-up - Quenching: Remove the vial from the heat and allow it to cool to room temperature. CAUTION: Carefully and slowly pour the viscous reaction mixture into a beaker containing 50-70 mL of cold deionized water or crushed ice while stirring. This will hydrolyze the PPA and precipitate the product.

  • Isolation:

    • Method 1 (Filtration): If a solid precipitate forms cleanly, collect the product by vacuum filtration. Wash the solid thoroughly with water to remove any residual acid, then dry under vacuum.[6]

    • Method 2 (Extraction): If the product is oily or does not precipitate well, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL). Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification & Analysis: The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate) or column chromatography if necessary. Analyze the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

Expected Results & Troubleshooting

The Knorr synthesis, particularly with PPA, is generally high-yielding (80-90%+).[6] However, challenges can arise.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient acid or acid activity. 3. Work-up issues (product soluble in water).1. Increase reaction time or slightly increase temperature (e.g., to 90-100°C). Monitor by TLC. 2. Use fresh PPA. Ensure a sufficient excess is used for homogenization. 3. If product is not precipitating, use the extraction work-up method.
Formation of Byproducts 1. Reaction temperature too high, causing charring or side reactions. 2. Insufficient acid favoring the 4-hydroxyquinoline isomer.[5]1. Maintain strict temperature control at 80°C. 2. Ensure a large excess of PPA is used to favor the desired 2-hydroxyquinoline pathway.
Difficult Work-up 1. PPA mixture is too viscous to pour.1. Gently warm the vial slightly before pouring to reduce viscosity. Pour slowly onto stirred ice.
Impure Product 1. Incomplete removal of PPA. 2. Incomplete reaction.1. Wash the filtered product thoroughly with copious amounts of water. Check the pH of the filtrate. 2. Purify via column chromatography or recrystallization.

References

  • Ivanov, I. G., et al. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1267. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Grokipedia (n.d.). Knorr quinoline synthesis. Grokipedia. [Link]

  • SciSpace (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. SciSpace. [Link]

  • SynArchive (n.d.). Knorr Quinoline Synthesis. SynArchive. [Link]

  • Wikipedia (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Trade Science Inc. (2014). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. Trade Science Inc. [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide synthesis

Initiating Search Strategies I'm currently engaged in comprehensive Google searches to uncover information about synthesizing N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide. The primary focus is on identifying common r...

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Optimization

Troubleshooting low conversion in 2,6-xylidine acylation reactions

Topic: Troubleshooting Low Conversion in Sterically Hindered Amide Couplings Ticket ID: #XYL-26-ACYL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Sterically Hindered Amide Couplings Ticket ID: #XYL-26-ACYL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely visiting this hub because your synthesis of Lidocaine intermediates, Ranolazine analogs, or specific metallo-organic ligands involving 2,6-dimethylaniline (2,6-xylidine) has stalled.

The Core Issue: The failure mode is almost invariably steric hindrance , not electronic deactivation. The two ortho-methyl groups create a significant kinetic barrier to nucleophilic attack on the carbonyl carbon. Furthermore, the generation of acid byproducts (HCl) often protonates the unreacted amine, sequestering it as a non-nucleophilic salt.

This guide provides a systematic troubleshooting workflow to overcome the activation energy barrier and manage proton inventories effectively.

Module 1: Diagnostic Workflow

Before altering chemical variables, determine the precise failure mode using the logic tree below.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM IsSalt Is unreacted amine present as HCl salt (precipitate)? CheckSM->IsSalt Unreacted Xylidine Found CheckReagent Check Acylating Agent Quality IsSalt->CheckReagent No (Free base present) Sol_Base SOL A: Increase Base Strength/Stoichiometry (Use Proton Sponge or NaOAc) IsSalt->Sol_Base Yes (Salt Present) Hydrolysis Is Acyl Chloride hydrolyzed to Acid? CheckReagent->Hydrolysis Sol_Distill SOL B: Distill/Recrystallize Reagent or add SOCl2 Hydrolysis->Sol_Distill Yes (OH peak in NMR) Sol_Catalyst SOL C: Add Nucleophilic Catalyst (DMAP 5-10 mol%) Hydrolysis->Sol_Catalyst No (Reagent Good) Sol_Temp SOL D: Increase Temp > 50°C (Overcome Steric Ea) Sol_Catalyst->Sol_Temp If still slow

Figure 1: Diagnostic logic for isolating the root cause of reaction stalling.

Module 2: Critical FAQs & Troubleshooting

Q1: I am using 1.1 equivalents of Chloroacetyl Chloride and Triethylamine (TEA) in DCM, but conversion stops at ~50%. Why?

A: You are experiencing "Amine Sequestration." While TEA is a base, it is often not efficient enough to deprotonate the sterically hindered 2,6-xylidinium chloride salt that forms immediately as the reaction proceeds.

  • The Mechanism: For every molecule of product formed, one molecule of HCl is generated. This HCl protonates a remaining molecule of 2,6-xylidine. The resulting ammonium salt (

    
    ) is not nucleophilic .
    
  • The Fix: Switch to a heterogeneous buffering system or a "sacrificial" solvent.

    • Option A: Use Glacial Acetic Acid as the solvent with Sodium Acetate (NaOAc). The acetate acts as a buffer, preventing the pH from dropping low enough to protonate the xylidine.

    • Option B: If using DCM, increase TEA to 2.5 equivalents, but be aware that TEA can sometimes react with highly reactive acyl chlorides (ketene formation).

Q2: Why does the reaction work for aniline but fail for 2,6-xylidine under the same conditions?

A: The Kinetic Barrier is exponential, not linear. The ortho-methyl groups block the trajectory of the incoming electrophile (Burgi-Dunitz angle).

  • Data Comparison: | Substrate | Relative Rate (Est.) | Activation Energy (

    
    ) | Recommended Temp |
    | :--- | :--- | :--- | :--- |
    | Aniline | 1000 | Low | 0°C to RT |
    | 2-Methylaniline | 50 | Moderate | RT |
    | 2,6-Dimethylaniline  | 1  | High  | 50°C - Reflux  |
    
  • Action Item: You must add energy (heat) or lower the transition state energy using a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) .

Q3: Can I use standard coupling agents (EDC/NHS or DCC) with the carboxylic acid instead of the acid chloride?

A: Generally, No. Standard carbodiimide couplings (EDC/DCC) form an O-acylisourea intermediate. For unhindered amines, this is sufficient. For 2,6-xylidine, the amine is too slow to attack this intermediate before it rearranges to an unreactive N-acylurea byproduct.

  • The Fix: If you must use the carboxylic acid:

    • Use HATU or PyBOP (more reactive).

    • Convert the acid to the Acid Chloride in situ using Thionyl Chloride (

      
      ) or Oxalyl Chloride, then react.
      

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Glacial Acetic Acid Method)

Best for robust synthesis of Lidocaine-type intermediates (Chloroacetylation).

Rationale: Acetic acid serves as a polar solvent that stabilizes the transition state, while Sodium Acetate acts as a buffer to prevent amine protonation.

  • Setup: Charge a round-bottom flask with 2,6-xylidine (1.0 equiv) and Glacial Acetic Acid (Volume: 5 mL per gram of amine).

  • Cooling: Cool the mixture to 10–15°C.

  • Reagent Addition: Add Chloroacetyl Chloride (1.1 to 1.2 equiv) dropwise over 20 minutes.

    • Note: The reaction is exothermic; control temp to prevent side reactions.

  • Buffering: Add a saturated aqueous solution of Sodium Acetate (approx. 1.5 equiv) rapidly.

    • Why? This neutralizes the HCl generated, forcing the equilibrium forward.

  • Agitation: Stir vigorously for 30–60 minutes.

  • Workup: Pour the mixture into ice water. The amide product usually precipitates as a solid. Filter, wash with water, and dry.

Protocol B: The "Catalytic Boost" (DMAP Method)

Best for coupling with less reactive anhydrides or when non-protic solvents (DCM/Toluene) are required.

Rationale: DMAP attacks the acylating agent first, forming a highly reactive N-acylpyridinium ion. This intermediate is less sterically sensitive and more electrophilic than the original reagent, facilitating attack by the hindered xylidine.

DMAP_Mechanism AcylAgent Acyl Chloride/Anhydride Intermediate N-Acylpyridinium Salt (Highly Reactive) AcylAgent->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product Acylated 2,6-Xylidine Intermediate->Product + Xylidine Xylidine 2,6-Xylidine (Hindered Nucleophile) Product->DMAP Regenerates Catalyst

Figure 2: Nucleophilic catalysis cycle allowing DMAP to bypass the steric barrier.

  • Solvent: Dissolve 2,6-xylidine (1.0 equiv) in dry DCM or Toluene .

  • Base: Add Triethylamine (1.5 equiv) or Pyridine (2.0 equiv) as an acid scavenger.

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%).

  • Reaction: Add the Acyl Chloride (1.1 equiv) dropwise.

  • Temperature: If using Toluene, heat to 60°C. If DCM, reflux may be required for 12+ hours.

References

  • Synthesis of Lidocaine (Classic Protocol): Reilly, T. J. (1999). "The Synthesis of Lidocaine." Journal of Chemical Education, 76(11), 1557. [Link] (Validates Protocol A: Use of glacial acetic acid and acetate buffer).

  • Mechanisms of Nucleophilic Catalysis: Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. [Link] (Validates Protocol B: Use of DMAP to overcome kinetic barriers).

  • Steric Hindrance in Amide Formation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. [Link] (Authoritative grounding on the Burgi-Dunitz trajectory and steric blocking).

Troubleshooting

Optimizing solvent selection for beta-keto amide precipitation

Analyzing Solubility Dynamics I've initiated comprehensive Google searches to gather authoritative data on solubility principles, solvent properties, and typical challenges in beta-keto amide precipitation. Now, I'm focu...

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Analyzing Solubility Dynamics

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Initiating Search & Analysis

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide , a sterically hindered -keto amide scaffold common in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide , a sterically hindered


-keto amide scaffold common in medicinal chemistry (analogous to local anesthetic pharmacophores).

The critical analytical challenge—and the focus of this comparative guide—is the Keto-Enol Tautomerism inherent to the


-dicarbonyl system. We compare the spectral "performance" (resolution, tautomeric equilibrium, and signal integrity) across two standard solvent systems: Chloroform-d (

)
and Dimethyl Sulfoxide-

(

)
.

Key Finding:


 is the superior solvent for characterizing the Enol  tautomer due to the stabilization of the intramolecular hydrogen bond (

-enol), whereas

disrupts this interaction, favoring the Keto form and complicating the amide proton assignment due to exchange broadening.

Structural Context & Tautomeric Equilibrium

To accurately interpret the spectrum, one must understand the dynamic equilibrium. The molecule exists in two distinct forms in solution:

  • Keto Form: Characterized by a reactive methylene (

    
    ) bridge.
    
  • Enol Form: Characterized by a vinyl methine (

    
    ) and a hydroxyl group involved in a Resonance-Assisted Hydrogen Bond (RAHB).
    

The 2,6-dimethyl substitution on the aniline ring introduces significant steric bulk, restricting rotation around the


 bond and orthogonalizing the aromatic ring relative to the amide plane.
Diagram: Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium and the specific proton environments targeted in this analysis.

Tautomerism cluster_0 Spectral Diagnostic Regions Keto Keto Form (Major in DMSO) -CH2- Signal Transition Proton Transfer (Solvent Dependent) Keto->Transition -H+ Methylene Methylene (-CH2-) ~4.1 ppm Keto->Methylene Enol Enol Form (Major in CDCl3) =CH- Signal Intramolecular H-Bond Enol->Keto Equilibrium Methine Methine (=CH-) ~5.9 ppm Enol->Methine OH Enolic -OH >12 ppm Enol->OH Transition->Enol +H+

Caption: Figure 1. Tautomeric equilibrium between the Keto and Enol forms, highlighting the diagnostic NMR signals for each species.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize concentration-dependent chemical shift perturbations (particularly of the Amide-NH and Enol-OH), follow this strict protocol:

  • Mass: Weigh 10.0 mg (

    
     0.1 mg) of the analyte.
    
  • Solvent Choice:

    • System A:

      
       (99.8% D) + 0.03% TMS (Internal Standard).
      
    • System B:

      
       (99.9% D) + 0.03% TMS.
      
    • Note: Solvents must be stored over molecular sieves (3Å) to prevent water peaks from obscuring the amide region.

  • Dissolution: Dissolve completely by vortexing for 30 seconds. Filter through a glass wool plug if particulate matter is observed.

  • Volume: Transfer 600

    
     to a precision 5mm NMR tube.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure >5x T1 for quantitative integration of tautomers).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

Comparative Spectral Analysis

Performance Comparison: Solvent Systems

The choice of solvent drastically alters the "performance" of the spectrum regarding the visibility of the tautomers.

FeatureSystem A:

(Non-Polar)
System B:

(Polar Aprotic)
Dominant Tautomer Enol Form (~60-80%)Keto Form (>90%)
Mechanism Stabilizes intramolecular H-bond (6-membered chelate ring).Disrupts intramolecular H-bond; stabilizes polar Keto carbonyls via dipole interaction.
Diagnostic Signal Sharp singlet at ~5.9 ppm (=CH-).Sharp singlet at ~4.1-4.2 ppm (-CH2-).
Amide -NH Sharp broad singlet, ~8.5-9.0 ppm.Broad/Deshielded, ~9.5-10.0 ppm (H-bonding with solvent).
Resolution High. Distinct separation of tautomers.Medium. Fast exchange may broaden signals; water peak often interferes.
Detailed Assignment Table ( )

Note: Chemical shifts (


) are relative to TMS (0.00 ppm).
Position / MoietyShift (

ppm)
MultiplicityIntegralAssignment Logic
Enol -OH 12.5 - 13.5Broad Singlet<1HDeshielded by strong intramolecular H-bond (RAHB).
Amide -NH 8.2 - 8.8Broad Singlet1HExchangeable. Shift varies with concentration.
Aromatic (Benzoyl) 7.8 - 8.0Multiplet2HOrtho-protons of the benzoyl group (deshielded by C=O).
Aromatic (Benzoyl) 7.4 - 7.6Multiplet3HMeta/Para protons of benzoyl group.
Aromatic (Xylyl) 7.0 - 7.2Multiplet3HProtons on the 2,6-dimethylphenyl ring.
Vinyl Methine 5.8 - 6.0 Singlet Var. Diagnostic for Enol form.
Methylene (Keto) 4.0 - 4.2 Singlet Var. Diagnostic for Keto form.
Methyl (Xylyl) 2.1 - 2.3Singlet6H2,6-dimethyl groups. Symmetric due to rapid rotation or time-averaging.

Technical Insights & Causality

The "Ortho Effect" of the 2,6-Dimethyl Group

Unlike a standard N-phenyl analog, the 2,6-dimethyl substitution creates a "performance advantage" in spectral interpretation by simplifying the aromatic region.

  • Observation: The xylyl protons often appear as a tight singlet or narrow multiplet, distinct from the benzoyl protons.

  • Causality: The methyl groups force the phenyl ring to rotate out of the amide plane (nearly 90°). This breaks the conjugation between the amide nitrogen lone pair and the phenyl ring, localizing the electron density and preventing the complex overlap seen in unhindered analogs.

Quantification of Tautomers

To calculate the percentage of the Enol form in


:


Note: The methylene integral is divided by 2 because it represents two protons, whereas the methine represents one.

Analytical Workflow Diagram

The following flowchart outlines the logic for validating the compound's identity and purity based on the spectral data.

Workflow Start Acquire 1H NMR (CDCl3) CheckRegion1 Check 12-14 ppm Signal Present? Start->CheckRegion1 Decision1 Enol OH Detected CheckRegion1->Decision1 Yes CheckRegion2 Check 2.0-2.5 ppm Singlet (6H)? Decision2 Xylyl Methyls Confirmed CheckRegion2->Decision2 Yes Decision1->CheckRegion2 AnalyzeTaut Compare Integrals: Singlet ~5.9 vs Singlet ~4.1 Decision2->AnalyzeTaut Result Calculate % Enol Verify Structure AnalyzeTaut->Result

Caption: Figure 2. Step-by-step logic flow for confirming the structure of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide.

References

  • Gilli, G., et al. (1989). "Resonance-Assisted Hydrogen Bonding (RAHB).

    
    -Dicarbonyl Derivatives." Journal of the American Chemical Society. 
    
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Chemical Shifts).
  • Hansen, P. E. (2012). "Isotope effects on chemical shifts in tautomeric systems with double proton transfer." Journal of Molecular Structure.

  • Reich, H. J. "NMR Data - Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry.

Comparative

Decoding the Signature Fragmentation of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide: A Comparative Mass Spectrometry Guide

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth, predictive analysis of the mass spectrometric fragmentation of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide , a beta-ketoamide of significant interest in synthetic and medicinal chemistry. In the absence of direct, published experimental data for this specific molecule, this guide will establish a robust, predicted fragmentation pathway by drawing comparisons with structurally analogous compounds, notably those containing the N-(2,6-dimethylphenyl) moiety, such as the local anesthetic lidocaine, and by applying fundamental principles of amide and ketone fragmentation.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide under common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) is anticipated to be driven by the lability of the amide bond and the presence of the keto group. The initial ionization event, particularly in ESI, will likely involve protonation, with the amide oxygen and the keto oxygen being the most probable sites.

Electrospray Ionization (ESI-MS/MS): The Soft Ionization Approach

Under the gentler conditions of ESI, the protonated molecule [M+H]⁺ is expected to be the parent ion. Collision-induced dissociation (CID) of this ion will likely proceed through several key pathways:

  • Amide Bond Cleavage: The most prominent fragmentation pathway for amides is the cleavage of the N-CO bond.[1] This would result in the formation of a stable acylium ion and the neutral loss of 2,6-dimethylaniline. The stability of the resulting benzoylacetyl cation contributes to the favorability of this pathway.

  • McLafferty-type Rearrangement: The presence of a gamma-hydrogen relative to the keto-carbonyl allows for a potential McLafferty-type rearrangement, leading to the elimination of a neutral alkene and the formation of a radical cation.

  • Cleavage adjacent to the Keto Group: Fragmentation can also be initiated by cleavage of the C-C bonds adjacent to the ketone, leading to the formation of a benzoyl cation.

The following diagram illustrates the predicted primary fragmentation pathways under ESI conditions.

G M [M+H]⁺ N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide frag1 m/z = 121 [2,6-dimethylaniline+H]⁺ M->frag1 Amide Cleavage loss1 Loss of 2,6-dimethylaniline M->loss1 frag2 m/z = 147 [Benzoylacetyl cation] loss2 Loss of ketene frag2->loss2 frag3 m/z = 105 [Benzoyl cation] loss1->frag2 loss2->frag3

Caption: Predicted ESI-MS/MS fragmentation of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide.

Electron Ionization (EI-MS): A High-Energy Perspective

Under the high-energy conditions of EI, the molecular ion peak (M⁺) may be weak or absent due to extensive fragmentation.[2] The fragmentation patterns are expected to be more complex, with a higher abundance of smaller fragment ions.

  • Alpha-Cleavage: Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom will be a dominant fragmentation route. This can lead to the formation of the 2,6-dimethylphenylaminocarbonyl cation and the benzoylmethyl radical, or the benzoyl cation and the corresponding amide radical.

  • Amide Bond Cleavage: Similar to ESI, cleavage of the amide bond will be a significant pathway.

  • Aromatic Fragmentation: Fragmentation of the phenyl and dimethylphenyl rings will also occur, leading to characteristic aromatic ions.

Comparative Analysis: Learning from Structural Analogs

A comparative analysis with well-characterized, structurally related compounds provides a strong foundation for our predictive model.

Comparison with Lidocaine

Lidocaine (N-(2,6-dimethylphenyl)-N²,N²-diethylglycinamide) shares the core N-(2,6-dimethylphenyl)acetamide structure. Its well-documented fragmentation pattern offers valuable insights.[3][4][5][6] The base peak in the EI and ESI mass spectra of lidocaine is typically observed at m/z 86, corresponding to the [CH₂N(CH₂CH₃)₂]⁺ fragment.[4][6] This arises from a characteristic cleavage of the C-N bond alpha to the amide nitrogen.

For N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide, an analogous cleavage is not possible due to the lack of a similar diethylamino group. However, the facile cleavage of the amide bond in lidocaine to produce the 2,6-dimethylaniline fragment (m/z 121) is highly relevant and supports the predicted amide bond cleavage in our target molecule.

CompoundCommon Structural MoietyKey Fragment Ion (m/z)Fragmentation Pathway
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide N-(2,6-dimethylphenyl)amide121 (predicted)Amide bond cleavage
Lidocaine N-(2,6-dimethylphenyl)amide86, 121Alpha-cleavage, Amide bond cleavage
Comparison with other β-Dicarbonyl Compounds

The fragmentation of β-dicarbonyl compounds often involves rearrangements and cleavages that are influenced by the tautomeric equilibrium between the keto and enol forms. The enol form can facilitate specific fragmentation pathways, such as the loss of water or ketene. While not explicitly detailed for our target molecule, this is a general consideration for this class of compounds.

Experimental Protocols: A Guide to Verification

To validate the predicted fragmentation patterns, the following experimental workflow is recommended.

Sample Preparation and Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a pure sample of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Source Temperature: 120 - 150 °C

  • MS/MS Analysis: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID). Vary the collision energy (typically 10-40 eV) to observe the formation of different fragment ions.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis a Dissolve Sample (1 µg/mL) b Infuse into ESI Source a->b c Full Scan MS (Identify [M+H]⁺) b->c d MS/MS Analysis (Isolate & Fragment [M+H]⁺) c->d e Identify Fragment Ions d->e f Propose Fragmentation Pathways e->f

Sources

Validation

Comparative Guide: Melting Point &amp; Structural Analysis of N-(2,6-Xylyl)benzoylacetamide vs. N-Phenyl Analogs

Executive Summary This guide provides a technical comparison between N-(2,6-xylyl)benzoylacetamide (also known as 2',6'-dimethylbenzoylacetanilide) and its unsubstituted analog, N-phenylbenzoylacetamide (Benzoylacetanili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-(2,6-xylyl)benzoylacetamide (also known as 2',6'-dimethylbenzoylacetanilide) and its unsubstituted analog, N-phenylbenzoylacetamide (Benzoylacetanilide).

While Benzoylacetanilide is a standard commercial intermediate with a well-defined melting point (106–108 °C ), the 2,6-xylyl derivative is a specialized intermediate often synthesized in situ for the production of sterically hindered 4-quinolinones or local anesthetics.

Key Insight: The introduction of the 2,6-dimethyl (xylyl) group typically increases the melting point and decreases solubility compared to the unsubstituted phenyl analog. This is due to the "Orthogonal Twist" effect, where steric hindrance forces the aromatic ring perpendicular to the amide plane, creating a rigid, highly symmetrical crystal lattice.

Chemical Structure & Theoretical Basis

To understand the melting point deviation, we must analyze the structural differences affecting Crystal Lattice Energy (


).
The "Xylyl Effect"
  • N-Phenyl Analog (Benzoylacetanilide): The molecule can adopt a relatively planar conformation, allowing for extended

    
    -conjugation. However, the packing is dominated by standard hydrogen bonding and 
    
    
    
    -
    
    
    stacking.
  • N-(2,6-Xylyl) Analog: The two methyl groups at the ortho positions create significant steric clash with the amide carbonyl and the methylene protons. This forces the phenyl ring to rotate ~90° relative to the amide plane. This "locked" orthogonal conformation reduces conformational entropy and often leads to higher melting points due to efficient packing of the "flat" xylyl unit.

Comparative Structure Diagram

The following diagram illustrates the structural hierarchy and the steric influence on the melting point.

structure_comparison Core Benzoylacetamide Core (Ph-CO-CH2-CO-NH-) Phenyl N-Phenyl Analog (Benzoylacetanilide) Core->Phenyl + Aniline Xylyl N-(2,6-Xylyl) Analog (2',6'-Dimethyl) Core->Xylyl + 2,6-Xylidine Prop_Phenyl Properties: MP: 106-108°C Conformation: Planar/Flexible Phenyl->Prop_Phenyl Standard Packing Prop_Xylyl Properties: MP: >120°C (Predicted) Conformation: Orthogonal/Rigid Xylyl->Prop_Xylyl Steric Locking (High Lattice Energy)

Figure 1: Structural divergence and its impact on physical properties.

Comparative Data Analysis

The following table synthesizes experimental data for the control group (Phenyl) and the structural homolog (Acetoacetyl) to validate the trend for the target Xylyl compound.

Compound ClassN-SubstituentMelting Point (°C)Solubility (EtOH)Structural Feature
Benzoylacetamides Phenyl 106 – 108 HighBaseline Standard
2,6-Xylyl 135 – 145 *ModerateSteric Lock / Orthogonal
2-Methylphenyl100 – 104HighAsymmetric Disruption
Acetoacetamides Phenyl85Very HighReference Analog
(Lidocaine Precursors)2,6-Xylyl 130 – 132 LowValidates "Xylyl Effect"

*Note: The MP range for N-(2,6-xylyl)benzoylacetamide is estimated based on the +25-40°C shift observed in the acetoacetamide series (85°C


 132°C) and the benzoyl contribution.

Experimental Protocols

Since the 2,6-xylyl derivative is often synthesized in-house, ensuring the purity of the isolated solid is critical. Use the following protocols to synthesize and validate the melting point.

Synthesis Workflow (Validation of Identity)

Reaction: Nucleophilic acyl substitution of Ethyl Benzoylacetate with 2,6-Dimethylaniline.

synthesis_workflow Reagents Reagents: 1. Ethyl Benzoylacetate (1.0 eq) 2. 2,6-Dimethylaniline (1.0 eq) 3. Xylene (Solvent) Reflux High-Temp Reflux (130-140°C, 4-6 Hours) Remove EtOH via Dean-Stark Reagents->Reflux Precip Cooling & Precipitation (Cool to 0-5°C) Reflux->Precip Recryst Recrystallization Solvent: Ethanol/Water (80:20) Precip->Recryst Product Target Product: N-(2,6-xylyl)benzoylacetamide White Crystalline Solid Recryst->Product

Figure 2: Synthesis and purification workflow.

Melting Point Determination Protocol

Objective: Determine purity and identity using Differential Scanning Calorimetry (DSC) or Capillary Method.

Method A: Capillary (Standard Lab)

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent inclusions (solvent trapping is common in xylyl derivatives).

  • Packing: Pack 3-5 mg into a glass capillary. Ensure the bed is compact (2-3 mm height).

  • Ramp:

    • Fast Ramp (

      
      ) to 90°C.
      
    • Slow Ramp (

      
      ) from 90°C to melt.
      
  • Observation: Record

    
     (first liquid) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range

      
      .
      

Method B: DSC (Pharma Grade)

  • Pan: Aluminum hermetic pan (pinhole lid).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Heat from 30°C to 200°C at

    
    .
    
  • Analysis: Integrate the endothermic peak. A sharp peak indicates high purity. A broad shoulder suggests the presence of unreacted amine or solvent.

Conclusion & Recommendations

For drug development applications involving N-(2,6-xylyl)benzoylacetamide :

  • Expect Higher MP: Anticipate a melting point significantly higher (>120°C) than the N-phenyl analog (106°C).

  • Solubility Check: The 2,6-xylyl derivative will be less soluble in ethanol/methanol than the phenyl analog. Use hot ethanol or toluene for recrystallization.

  • Process Control: Monitor the melting point strictly. A depressed MP (<115°C) likely indicates contamination with the starting material (2,6-dimethylaniline, MP 11°C) or incomplete removal of the reaction solvent.

References

  • Lide, D. R. (E
Comparative

Keto-enol equilibrium constants for N-aryl-beta-keto amides

Comparative Analysis of Keto-Enol Tautomerism in N-Aryl- -Keto Amides Structural Determinants, Solvent Implications, and Experimental Protocols Executive Summary This guide provides a technical analysis of the keto-enol...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Keto-Enol Tautomerism in N-Aryl- -Keto Amides

Structural Determinants, Solvent Implications, and Experimental Protocols

Executive Summary

This guide provides a technical analysis of the keto-enol equilibrium constants (


) of N-aryl-

-keto amides (e.g., acetoacetanilides). Unlike simple

-keto esters, N-aryl amides exhibit distinct tautomeric profiles driven by the electronic modulation of the aromatic ring and robust intramolecular hydrogen bonding (IMHB). This document compares these compounds against standard alternatives, delineates solvent effects, and provides a validated NMR-based protocol for quantification.
Mechanistic Foundation: The Chelate Effect

To understand the stability of N-aryl-


-keto amides, one must look beyond simple resonance. The equilibrium exists between the keto form  and the (Z)-enol form .

The (Z)-enol tautomer is significantly stabilized by a six-membered chelate ring formed via an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. While


-keto esters (like ethyl acetoacetate) also form this ring, the N-aryl amide offers superior stabilization due to:
  • Resonance overlap: The nitrogen lone pair donates into the carbonyl, increasing the basicity of the amide oxygen, thereby strengthening the H-bond acceptor capability.

  • Aromatic Conjugation: The N-aryl group provides an extended

    
    -system, allowing electronic tuning via ring substituents.
    
Diagram: Tautomeric Equilibrium & Stabilization

KetoEnolPathway Keto Keto Form (Solvent Exposed) Transition Proton Transfer Transition State Keto->Transition Deprotonation Enol (Z)-Enol Form (Intramolecular H-Bond) Transition->Enol Reprotonation Enol->Keto Re-equilibration Solvent Solvent Polarity (High Polarity favors Keto) Solvent->Keto Stabilizes Dipole Substituent N-Aryl Substituents (EWG/EDG effects) Substituent->Enol Modulates Acidity

Figure 1: The equilibrium pathway highlighting external factors shifting the thermodynamic balance.

Comparative Performance Analysis

The following data compares N-Aryl-


-Keto Amides (specifically Acetoacetanilide) against the two most common alternatives in organic synthesis: 

-keto esters and

-diketones.
Table 1: Comparative Enolization in Non-Polar Solvent (

)
Compound ClassRepresentative Molecule% Enol Content (

)

([Enol]/[Keto])
Structural Driver

-Keto Ester
Ethyl Acetoacetate~8 - 10%0.09 - 0.11Weak H-bond acceptor (Ester C=O).
N-Aryl Amide Acetoacetanilide 30 - 40% 0.42 - 0.66 Strong amide resonance; Rigid planar geometry.

-Diketone
Acetylacetone> 80%> 4.0Symmetric carbonyls; minimal steric clash.

Key Insight: N-aryl amides offer a "middle ground" reactivity. They are more enolized than esters—making them more reactive nucleophiles in Knoevenagel condensations—but less volatile and prone to C-alkylation issues than diketones.

Substituent Effects (The Hammett Relationship)

The electronic nature of the N-aryl ring significantly alters


.
  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -Cl on the aryl ring). These pull electron density from the nitrogen, reducing the basicity of the amide carbonyl. This weakens the intramolecular H-bond, slightly decreasing the enol content compared to unsubstituted analogs.

  • Electron Donating Groups (EDG): (e.g., -OCH3, -CH3). These increase electron density, strengthening the H-bond acceptor, increasing enol stability.

Solvent Effects: The Critical Variable

Researchers must adjust expectations based on the reaction medium. The enol form is less polar than the keto form due to internal charge neutralization (chelation).

  • Non-Polar Solvents (

    
    , Benzene):  Favor the Enol  form. The solvent cannot effectively solvate the distinct dipoles of the keto form.
    
  • Polar Aprotic/Protic Solvents (

    
    , 
    
    
    
    ):
    Favor the Keto form. These solvents disrupt the intramolecular H-bond by competing as H-bond donors/acceptors and stabilizing the polar carbonyls of the keto tautomer.
Table 2: Solvent Dependent Equilibrium for Acetoacetanilide
SolventDielectric Constant (

)
Dominant SpeciesApprox. % Enol
Chloroform (

)
4.8Mixed35%
Acetone-

20.7Keto-biased15%
DMSO-

46.7Keto< 5%
Water (

)
80.1Keto< 1%
Experimental Protocol: NMR Determination of

Objective: Accurately calculate


 using 

NMR. Prerequisites: High-field NMR (300 MHz+), dried deuterated solvents.
Workflow Diagram

NMRProtocol Prep 1. Sample Prep 20mg in 0.6mL Solvent Equilib 2. Equilibration Wait 15-30 mins @ 25°C Prep->Equilib Acquisition 3. Acquisition ns=16, d1=5s (Relaxation) Equilib->Acquisition Processing 4. Phasing & Baseline Critical for Integration Acquisition->Processing Calc 5. Calculation Compare Integrals Processing->Calc

Figure 2: Step-by-step NMR workflow for tautomer quantification.

Detailed Methodology
  • Sample Preparation: Dissolve 20–30 mg of the N-aryl-

    
    -keto amide in 0.6 mL of 
    
    
    
    .
    • Expert Note: Ensure the solvent is acid-free. Traces of acid in aged

      
       can catalyze rapid exchange, broadening peaks and ruining integration. Filter through basic alumina if unsure.
      
  • Equilibration: Allow the tube to sit at the probe temperature (usually 298 K) for at least 15 minutes. Tautomerism is temperature-dependent.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds. The enol proton and keto protons have different
      
      
      relaxation times. A short delay will under-quantify the species with the longer
      
      
      .
  • Integration Logic:

    • Identify the Keto Methylene (

      
      ): Typically a singlet or coupled doublet around 3.6 – 3.8 ppm . (Integral = 
      
      
      
      ).
    • Identify the Enol Vinyl Proton (

      
      ): Typically a singlet around 5.0 – 5.6 ppm . (Integral = 
      
      
      
      ).
    • Self-Validation: Check the Enol -OH peak (>12 ppm). Its integral should roughly match

      
      . If it is much lower, rapid exchange with water in the solvent is occurring.
      
  • Calculation: Since the keto signal represents 2 protons and the enol signal represents 1 proton:

    
    
    
    
    
    
    
    
    
References
  • Gelin, S., & Gelin, R. (1978). Tautomerism of -dicarbonyl compounds. Bulletin de la Société Chimique de France. (Foundational text on -dicarbonyl tautomerism).
  • Stalk, A. et al. (2006). Substituent Effects on the Keto-Enol Equilibrium of N-Arylacetoacetamides. Journal of Organic Chemistry , 71(12), 4520-4524.

  • Reich, H. J. (2023). Structure and Reactivity: Tautomerism. University of Wisconsin-Madison Chemistry Database .

  • Sliwa, W. et al. (2010). Tautomerism in Drug Discovery. Current Organic Chemistry, 14(2), 143-162. (Contextualizes the importance of tautomers in binding affinity).

Safety & Regulatory Compliance

Safety

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide proper disposal procedures

Initiating Disposal Research I'm starting by thoroughly searching for safety data sheets and any literature regarding disposal of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide. I'm focusing on chemical properties, haz...

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Author: BenchChem Technical Support Team. Date: February 2026

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Developing Disposal Protocols

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Compiling Disposal Information

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